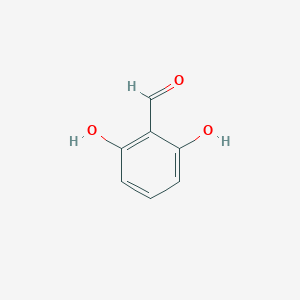
2,6-Dihydroxybenzaldehyde
Cat. No. B146741
Key on ui cas rn:
387-46-2
M. Wt: 138.12 g/mol
InChI Key: DGXAGETVRDOQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08114510B2
Procedure details


Mesoporous carbons with highly ordered structure were prepared using weight ratios of 1.1 resorcinol: 1.1 F127:0.48 formaldehyde: 3.55-8.2 ethanol: 5.1-1.67 water: 0.16-0.66 HCl. In a typical synthesis, 1.1 g of resorcinol and 1.1 g of F127 were dissolved in 4.5 ml of ethanol (EtOH), and to this was added 4.5 ml of 3.0M HCl aqueous solution and 1.3 g of 37% formaldehyde (37%) was then added. After stirring for 12-13 min. at room temperature, the clear mixture turned turbid, indicating the formation of the ordered nanocomposite and a phase separation. After stirring for a total of 40 minutes, the mixture was centrifuged at 9500 rpm for 4 minutes in order to completely separate and isolate the polymer-rich gel phase. The gel was then loaded on a large Petri dish and cured at 80° C. and subsequently 150° C. for 24 hours each. Carbonization was carried out under nitrogen atmosphere at 400° C. for 2 hours at a heating rate of 1° C./min followed by further treatment at 850° C. for 3 hours at a heating rate of 5° C./min. The produced carbon material is referred to as C—ORNL-1.
[Compound]
Name
carbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One








[Compound]
Name
F127
Quantity
1.1 g
Type
reactant
Reaction Step Eight



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH2:9]=[O:10].O.Cl>C(O)C>[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[CH:9]=[O:10])[OH:2]
|
Inputs


Step One
[Compound]
|
Name
|
carbons
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
4.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Eight
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
[Compound]
|
Name
|
F127
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
|
Name
|
|
|
Quantity
|
4.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 12-13 min. at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a phase separation
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for a total of 40 minutes
|
|
Duration
|
40 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture was centrifuged at 9500 rpm for 4 minutes in order
|
|
Duration
|
4 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to completely separate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
isolate the polymer-rich gel phase
|
WAIT
|
Type
|
WAIT
|
|
Details
|
cured at 80° C. and subsequently 150° C. for 24 hours
|
|
Duration
|
24 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
Carbonization was carried out under nitrogen atmosphere at 400° C. for 2 hours at a heating rate of 1° C./min
|
|
Duration
|
2 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
followed by further treatment at 850° C. for 3 hours at a heating rate of 5° C./min
|
|
Duration
|
3 h
|
Outcomes


Product
Details
Reaction Time |
12.5 (± 0.5) min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(O)=C(C(O)=CC=C1)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
